molecular formula C11H14ClNO B584057 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride CAS No. 1346600-35-8

1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride

Cat. No.: B584057
CAS No.: 1346600-35-8
M. Wt: 217.726
InChI Key: APEWOTOLPKNSPE-WHYQSJAVSA-N
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Description

1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride is a deuterated analog of a benzofuran derivative. This compound is of interest due to its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic properties, making it a valuable tool for studying various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction, where the benzofuran aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Deuteration: The deuterium atoms can be incorporated through hydrogen-deuterium exchange reactions using deuterated solvents or reagents.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters in real-time.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran ketones, while reduction could produce benzofuran alcohols.

Scientific Research Applications

1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a probe to study reaction mechanisms and kinetics due to its unique isotopic labeling.

    Biology: Employed in metabolic studies to understand the pathways and rates of drug metabolism.

    Medicine: Investigated for its potential therapeutic effects and as a tool to study drug-receptor interactions.

    Industry: Utilized in the development of new materials and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can affect the compound’s binding affinity and metabolic stability, leading to altered pharmacokinetic and pharmacodynamic profiles. This can provide insights into the compound’s effects on biological systems and its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzofuran-6-yl)propan-2-amine: A non-deuterated analog with similar structural features but different metabolic properties.

    6-(2-Aminopropyl)benzofuran (6-APB): Another benzofuran derivative with psychoactive properties.

    5-(2-Aminopropyl)benzofuran (5-APB): Similar to 6-APB but with the amino group positioned differently on the benzofuran ring.

Uniqueness

1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride is unique due to its deuterium labeling, which can significantly influence its metabolic stability and pharmacokinetics. This makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.

Properties

IUPAC Name

1-(1-benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-5,7-8H,6,12H2,1H3;1H/i1D3,6D2,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEWOTOLPKNSPE-WHYQSJAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)C=CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC2=C(C=C1)C=CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858017
Record name 1-(1-Benzofuran-6-yl)(~2~H_6_)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346600-35-8
Record name 1-(1-Benzofuran-6-yl)(~2~H_6_)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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